molecular formula C26H23NO7S B2570411 ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1114853-29-0

ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate

Cat. No.: B2570411
CAS No.: 1114853-29-0
M. Wt: 493.53
InChI Key: FXJVERPFLQIGJT-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is a complex organic compound known for its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl benzoate, 3,4-dimethoxybenzoyl chloride, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity.

    Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its stability and reactivity.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more reactive intermediates, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

Ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: The compound is used in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,4-dimethoxybenzoate: A simpler compound with similar functional groups but lacking the benzothiazine structure.

    3,4-Dimethoxybenzoyl chloride: Used as a reagent in the synthesis of more complex molecules.

Uniqueness

Ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is unique due to its combination of the benzothiazine core with the dimethoxybenzoyl and benzoate groups. This structure imparts specific chemical and biological properties that are not present in simpler analogs.

Biological Activity

Ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C26H23NO7S
  • Molecular Weight : 493.5 g/mol
  • CAS Number : 1114853-29-0

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and enhancing the cellular antioxidant defense system. This is particularly relevant in protecting cells from oxidative stress-induced damage.
  • Cytoprotective Effects : Studies have shown that this compound can protect various cell types from hypoxia-induced damage by modulating the expression of hypoxia-inducible factors (HIFs) and related pathways.
  • Antineoplastic Properties : Preliminary investigations suggest that the compound may possess anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.

Case Studies and Experimental Data

A series of studies have evaluated the biological activities of this compound. Below are summarized findings from key research articles:

StudyObjectiveFindings
Evaluate cytoprotective effects against oxidative stressTreatment with the compound significantly improved cell viability under hypoxic conditions and reduced oxidative stress markers.
Investigate potential antitumor effectsThe compound demonstrated inhibitory effects on cancer cell lines, suggesting its role as a potential chemotherapeutic agent.
Assess antioxidant mechanismsThe compound enhanced levels of antioxidant enzymes and reduced protein oxidation in treated cells compared to controls.

Antioxidant Properties

This compound has been shown to effectively reduce reactive oxygen species (ROS) levels in various cellular models. This reduction is accompanied by an increase in glutathione levels and enhanced activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

Cytoprotection in Hypoxia

In studies involving L6 myoblast cells exposed to hypoxia, preconditioning with the compound resulted in a significant decrease in malondialdehyde levels—a marker for lipid peroxidation—indicating reduced oxidative damage . Moreover, there was a notable increase in the expression of heme oxygenase I (HO-1), further supporting its role as a cytoprotective agent.

Antineoplastic Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Properties

IUPAC Name

ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO7S/c1-4-34-26(29)18-8-7-9-19(14-18)27-16-24(35(30,31)23-11-6-5-10-20(23)27)25(28)17-12-13-21(32-2)22(15-17)33-3/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJVERPFLQIGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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